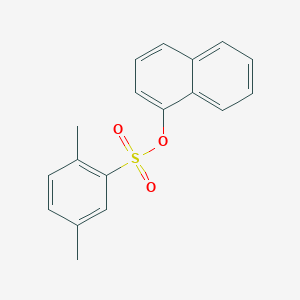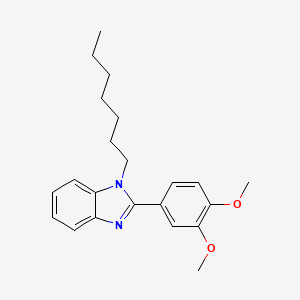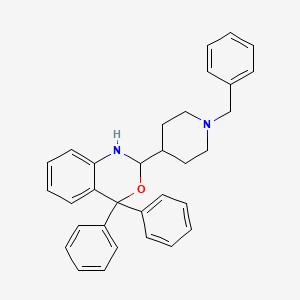![molecular formula C23H20FN3O4S B11479149 N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11479149.png)
N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a sulfonamide group, and a fluoro-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the sulfonamide and fluoro-substituted phenyl groups. Common synthetic routes may involve:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of the benzimidazole intermediate with sulfonyl chlorides in the presence of a base.
Fluoro-Substituted Phenyl Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in critical biological processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Functions: It may interfere with cellular functions, leading to cell death or growth inhibition.
Comparison with Similar Compounds
N-[4-fluoro-2-(phenylacetyl)phenyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide can be compared with similar compounds such as:
N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides: These compounds also contain a fluoro-substituted phenyl ring and have been studied for their antifungal activities.
2-fluoro-N-{4-[(phenylacetyl)amino]phenyl}benzamide: This compound shares a similar structure and may have comparable biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20FN3O4S |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[4-fluoro-2-(2-phenylacetyl)phenyl]-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C23H20FN3O4S/c1-26-20-11-9-17(14-21(20)27(2)23(26)29)32(30,31)25-19-10-8-16(24)13-18(19)22(28)12-15-6-4-3-5-7-15/h3-11,13-14,25H,12H2,1-2H3 |
InChI Key |
LWQCERNXSVZDPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)F)C(=O)CC4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11479068.png)
![7-(3,4-Dichlorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11479075.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479083.png)

![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11479102.png)
![7-(2-cyclohexylethyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11479103.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 6-ethyl-2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11479105.png)

![methyl (2E)-4-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B11479119.png)

![1-(3-chloro-2-methylphenyl)-3-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B11479131.png)
![3-[13-(methoxymethyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-4-yl]-1H-indole-2-carboxylic acid](/img/structure/B11479134.png)
![4-methyl-N-[5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11479152.png)
![4-(3-chlorophenyl)-1-[(2,4-dichlorobenzyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11479156.png)
